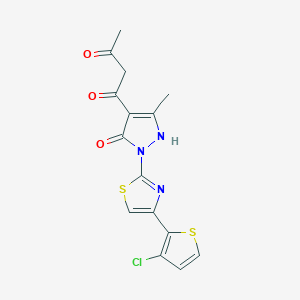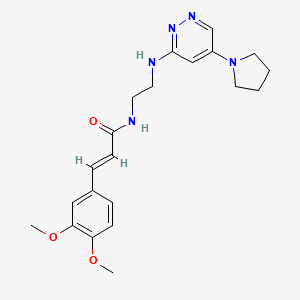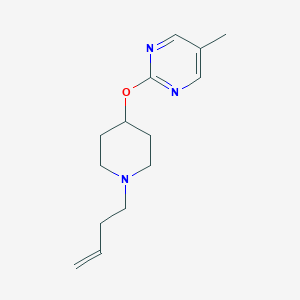![molecular formula C15H14N2O2S B3001038 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone CAS No. 149054-50-2](/img/structure/B3001038.png)
1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone
Vue d'ensemble
Description
The compound “1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone” is a complex organic molecule. It contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), and a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is likely to be quite complex. The pyrazole, thiophene, and phenyl rings are all aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons . The hydroxy and ethanone groups are likely to introduce polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it is studied. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the hydroxy group could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a hydroxy group could make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral properties . They have been used in the development of antiviral agents, showing inhibitory activity against viruses like influenza A .
Anti-inflammatory Applications
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have shown anticancer properties . This suggests that the compound could potentially be used in the development of anticancer drugs .
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of antimicrobial drugs .
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties . This suggests that the compound could potentially be used in the development of antidiabetic drugs .
Antimalarial Applications
Indole derivatives have been found to possess antimalarial properties . This suggests that the compound could potentially be used in the development of antimalarial drugs .
Anticholinesterase Applications
Indole derivatives have been found to possess anticholinesterase properties . This suggests that the compound could potentially be used in the development of drugs for conditions like Alzheimer’s disease .
Antioxidant Applications
The compound has been screened for its in vitro antioxidant property by DPPH radical scavenging assay . This suggests that the compound could potentially be used in the development of antioxidant drugs .
Safety and Hazards
Orientations Futures
The study of complex organic compounds like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and chemical biology. Future research could involve synthesizing this compound, studying its properties, and exploring its potential uses .
Mécanisme D'action
Target of Action
It’s structurally related to indole derivatives , which have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as the primary targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s interaction with its targets could result in changes to the target’s conformation or activity, thereby modulating its function.
Biochemical Pathways
Indole derivatives, to which this compound is structurally related, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially modulate various cellular processes .
Propriétés
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(18)17-13(15-7-4-8-20-15)9-12(16-17)11-5-2-3-6-14(11)19/h2-8,13,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWZSMKXUITOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333455 | |
| Record name | 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
149054-50-2 | |
| Record name | 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3000956.png)

![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)
![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)
![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)


![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)

![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)


![8-(3,4-Dimethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3000977.png)